2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Description
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a sulfanylacetamide moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanylacetamide linkage provides structural flexibility for interactions with biological targets.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)5-1-2-7(13-3-5)15-4-6(12)14/h1-3H,4H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVQHZKQXISQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the attachment of the sulfanylacetamide group. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thiourea under basic conditions to form the intermediate 2-[5-(trifluoromethyl)pyridin-2-yl]thiourea. This intermediate is then treated with chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other pyridine-based sulfanylacetamides but differs in substituent patterns. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound contrasts with methoxy substituents in compound 6e . While methoxy groups enhance cytotoxicity in cancer cells (e.g., 6e’s IC₅₀ of 2.2 μM on HepG2), the CF₃ group may prioritize metabolic stability over direct cytotoxicity.
- Sulfanylacetamide Linkage : The sulfanylacetamide moiety is conserved across analogues, suggesting its role in binding to biological targets. Compound 10’s ability to disrupt NFAT:AP-1 interactions highlights the scaffold’s versatility .
Biological Activity
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide, a compound with the CAS number 142274-38-2, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanylacetamide moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.
Target Enzymes
Research indicates that compounds with similar structures often target enzymes involved in inflammatory responses and metabolic processes. For instance, docking studies suggest that the compound can interact with cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation .
Anti-inflammatory Activity
In a study examining various trifluoromethyl-substituted compounds, this compound exhibited significant anti-inflammatory properties. It was compared to indomethacin, a well-known anti-inflammatory drug, demonstrating comparable efficacy in reducing inflammation in animal models .
Antimicrobial Activity
Preliminary studies have also suggested potential antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and contribute to its antimicrobial effects.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications to its chemical structure. The trifluoromethyl group is particularly significant as it enhances the compound's potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and enzyme binding affinity |
| Sulfanyl group | Enhances interaction with target enzymes |
Case Studies
- In Vivo Studies : In a carrageenan-induced rat paw edema model, this compound showed a reduction in swelling comparable to standard anti-inflammatory agents, indicating its potential for therapeutic use .
- Molecular Docking Studies : Computational studies demonstrated that the compound effectively binds to the active sites of COX enzymes, supporting its role as an anti-inflammatory agent. The docking results provided insights into the binding interactions that contribute to its biological activity .
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibits inhibitory effects against several pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Basic: How can synthesis conditions for 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide be optimized to ensure high yield and purity?
Answer:
Optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintaining 60–80°C during nucleophilic substitution to minimize side reactions .
- Catalyst selection : Palladium or copper catalysts for coupling reactions, with monitoring via TLC to track progress .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : 1H/13C NMR to verify trifluoromethyl (-CF3) and sulfanyl (-S-) group integration .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- IR spectroscopy : Detect C=O (amide I band ~1650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
Advanced: How can computational methods accelerate reaction design for derivatives of this compound?
Answer:
Quantum mechanical modeling and cheminformatics enhance efficiency:
- Reaction path search : Use density functional theory (DFT) to predict transition states and intermediates .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for novel derivatives .
- Molecular dynamics : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .
Advanced: How should researchers resolve discrepancies between NMR and LC-MS data during characterization?
Answer:
Systematic troubleshooting steps include:
- Purity assessment : Re-run LC-MS with evaporative light scattering detection (ELSD) to rule out UV-inactive impurities .
- Isotopic pattern analysis : Check LC-MS for Cl/Br adducts that may distort mass signals .
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
Advanced: What strategies are effective in designing bioactivity assays for this compound, considering the trifluoromethyl group’s electronic effects?
Answer:
Address the -CF3 group’s hydrophobicity and electron-withdrawing nature:
- Lipophilicity adjustment : Use logP calculations to guide derivatization (e.g., adding polar substituents) for membrane permeability .
- Targeted assay design : Prioritize kinases or GPCRs where -CF3 may enhance binding via halogen bonding .
- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated defluorination .
Advanced: How can solubility challenges in biological assays be mitigated for this compound?
Answer:
Strategies to improve aqueous solubility:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug design : Introduce phosphate or ester groups for in situ hydrolysis .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
Advanced: What are the key challenges in scaling up synthesis, and how can they be addressed?
Answer:
Scalability hurdles include:
- Exothermic reactions : Use flow chemistry to control heat dissipation during large-scale coupling steps .
- Catalyst recovery : Immobilize Pd on silica or magnetic nanoparticles to reduce costs .
- Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove residual amines .
Advanced: How can interaction studies elucidate the compound’s mechanism of action?
Answer:
Employ biophysical and structural biology techniques:
- Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (KD, kon/koff) .
- X-ray crystallography : Resolve co-crystal structures to identify critical binding residues .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced: Which statistical methods are optimal for experimental design in SAR studies?
Answer:
Apply design of experiments (DoE) principles:
- Factorial design : Screen variables (e.g., substituent position, solvent) to identify significant factors .
- Response surface methodology (RSM) : Model non-linear relationships between reaction conditions and bioactivity .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Advanced: How can target specificity be validated to minimize off-target effects?
Answer:
Comprehensive profiling strategies:
- Panel screening : Test against related targets (e.g., kinase family members) to assess selectivity .
- CRISPR-Cas9 knockout : Validate target engagement in cell lines lacking the putative target protein .
- Proteome-wide profiling : Use affinity pulldown with quantitative mass spectrometry to identify off-target binders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
